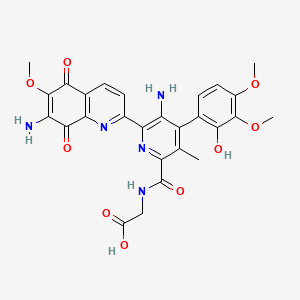

Streptonigrin carboxamidoacetic acid

Description

Contextualization of Streptonigrin (B15502) within Natural Product Chemistry and Medicinal Research

Streptonigrin is a complex aminoquinone-containing antibiotic first isolated from the bacterium Streptomyces flocculus. nih.govnih.gov Its intricate molecular architecture and potent biological activities have established it as a significant subject of study in the fields of natural product chemistry and medicinal research. nih.gov Historically, streptonigrin demonstrated notable antitumor properties and even advanced to phase II clinical trials. nih.gov However, its clinical utility was ultimately hampered by significant toxicity, including severe bone marrow depression. nih.gov This toxicity profile is a common challenge with potent natural products, driving the exploration of chemical modifications to improve their therapeutic index. wikipedia.org

The core structure of streptonigrin features a substituted quinoline-5,8-dione system linked to a complex pyridine (B92270) ring. nih.gov This arrangement is crucial for its biological activity, which is believed to involve the generation of reactive oxygen species and interaction with DNA.

Table 1: Physicochemical Properties of Streptonigrin

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₂N₄O₈ |

| Molar Mass | 506.47 g/mol |

| Appearance | Brown to black powder |

| Melting Point | 275 °C (decomposes) |

This data is for the parent compound, Streptonigrin.

Significance of Chemical Modifications in Natural Product Analogue Research

Natural products are a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. However, native compounds often possess suboptimal pharmacological properties, such as poor solubility, metabolic instability, or high toxicity. Chemical modification is a critical strategy to address these limitations. By systematically altering the structure of a natural product, researchers can fine-tune its activity, improve its safety profile, and enhance its drug-like properties.

The goals of such derivatization efforts are multifaceted and include:

Enhancing Potency: Modifications can increase the affinity of the molecule for its biological target.

Reducing Toxicity: Alterations can eliminate or modify functional groups responsible for off-target effects and toxicity. wikipedia.org

Improving Pharmacokinetics: Changes to the molecular structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.

Elucidating Structure-Activity Relationships (SAR): By creating and testing a series of analogues, scientists can identify the key structural features required for biological activity. nih.gov

Rationale for Investigating Streptonigrin Carboxamidoacetic Acid as a Distinct Congener

While no specific research on this compound is publicly available, the rationale for its hypothetical investigation can be inferred from established medicinal chemistry principles. The name suggests the modification of streptonigrin's carboxylic acid group with a carboxamidoacetic acid moiety.

The carboxylic acid functional group on the pyridine ring of streptonigrin is a prime site for chemical modification. Esterification or amidation of this group can significantly alter the compound's physicochemical properties. For instance, creating an amide linkage with glycine (B1666218) (aminoacetic acid) to form a carboxamidoacetic acid derivative would introduce a new set of functional groups.

Potential motivations for such a modification include:

Modulating Solubility: The introduction of an additional carboxylic acid and an amide bond could alter the molecule's polarity and hydrogen bonding capacity, thereby influencing its solubility.

Altering Cell Permeability: Changes in polarity and size can affect how the molecule crosses cell membranes.

Exploring Prodrug Strategies: The amide linkage could be designed to be stable in circulation but cleaved by specific enzymes at a target site, releasing the active drug.

Investigating New Interactions: The appended moiety could form new interactions with the biological target or other macromolecules, potentially altering the mechanism of action or potency.

Studies on other simple derivatives of streptonigrin, such as streptonigrin amide and hydrazide, have shown that modifications at this position can lead to a significant decrease in antibacterial activity while retaining some cytocidal effects. nih.gov This highlights the sensitivity of streptonigrin's biological profile to structural changes in this region. The investigation of a carboxamidoacetic acid derivative would be a logical extension of this research, aimed at achieving a more favorable balance of efficacy and toxicity.

Table 2: Known Simple Derivatives of Streptonigrin and their Reported Activities

| Compound | Modification | Reported Biological Activity |

|---|---|---|

| Streptonigrin | Parent Compound | Potent antitumor and antibacterial activity |

| Streptonigrin Amide | Carboxylic acid converted to a primary amide | Lost most antibacterial activity, retained some cytocidal activity against L5178Y cells nih.gov |

Structure

3D Structure

Properties

CAS No. |

99533-82-1 |

|---|---|

Molecular Formula |

C27H25N5O9 |

Molecular Weight |

563.5 g/mol |

IUPAC Name |

2-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C27H25N5O9/c1-10-16(11-6-8-14(39-2)25(40-3)22(11)35)17(28)21(32-19(10)27(38)30-9-15(33)34)13-7-5-12-20(31-13)24(37)18(29)26(41-4)23(12)36/h5-8,35H,9,28-29H2,1-4H3,(H,30,38)(H,33,34) |

InChI Key |

PRAPDJNJJHWWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)NCC(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Streptonigrin Carboxamidoacetic Acid

Total Synthetic Approaches for Streptonigrin (B15502) Frameworks

The total synthesis of streptonigrin has been a formidable challenge in organic chemistry, inspiring the development of novel synthetic methodologies. The complex, highly substituted, and electronically distinct pyridine (B92270) C-ring at the core of streptonigrin has been a primary focus of these synthetic endeavors.

Historically, several research groups have reported total or formal syntheses of streptonigrin. In 1980, Weinreb and co-workers disclosed the first total synthesis, which utilized an imino Diels-Alder reaction to construct the crucial pyridine C-ring. nih.gov This was followed by formal syntheses from the Kende group in 1981, employing a regioselective condensation, and the Boger group in 1985, which featured an inverse-electron-demand Diels-Alder reaction of a heterocyclic azadiene. nih.gov

The synthesis of the key fragments in Donohoe's approach involves several strategic steps. The D-ring fragment is prepared from commercially available 2,3-dimethoxyphenol (B146663) via bromination and subsequent conversion to a boronate ester, poised for a Suzuki-Miyaura cross-coupling reaction. nih.gov The challenging 2,2'-bipyridyl AB-C linkage and the chiral C-D ring axis are also constructed using metal-catalyzed cross-coupling reactions. nih.gov

| Key Synthetic Strategy | Research Group | Year | Core Reaction for Pyridine C-Ring |

| First Total Synthesis | Weinreb | 1980 | Imino Diels-Alder Reaction nih.gov |

| Formal Synthesis | Kende | 1981 | Regioselective Condensation nih.gov |

| Formal Synthesis | Boger | 1985 | Inverse-Electron-Demand Diels-Alder nih.gov |

| Total Synthesis | Donohoe | 2011 | Ring-Closing Metathesis (RCM) nih.govmit.edu |

Semi-Synthetic Derivatization Pathways from Streptonigrin

While total synthesis provides access to the core streptonigrin structure, semi-synthetic modification of the natural product is a more direct route to certain analogues. These modifications often target the peripheral functional groups of the molecule, such as the carboxylic acid at the 2'-position of the C-ring.

Modification of the Carboxyl Group at the 2'-Position of Streptonigrin for Amide Formation

The carboxylic acid at the 2'-position of streptonigrin is a prime target for derivatization to generate analogues with altered physicochemical properties and biological activities. Modification of this group to form esters, hydrazides, and amides, including amino acid conjugates, has been explored. The formation of an amide bond at this position can influence the molecule's polarity, cell permeability, and interactions with biological targets.

Specific Synthesis Protocols for Carboxamidoacetic Acid Conjugation

The synthesis of streptonigrin carboxamidoacetic acid involves the formation of an amide bond between the 2'-carboxylic acid of streptonigrin and the amino group of glycine (B1666218) (aminoacetic acid). While specific literature detailing this exact conjugation is scarce, a general and plausible synthetic protocol can be derived from standard peptide coupling methodologies.

A common approach would involve the activation of the carboxylic acid of streptonigrin using a coupling agent, followed by reaction with the amino group of a protected form of glycine, such as glycine ethyl ester. Commonly used coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency.

A representative, though not explicitly documented for streptonigrin, synthetic sequence would be:

Protection of other reactive functional groups on the streptonigrin core if necessary.

Activation of the 2'-carboxylic acid of streptonigrin with a coupling reagent (e.g., EDC/HOBt) in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Addition of glycine ethyl ester to the activated streptonigrin intermediate.

Stirring the reaction mixture at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and purification of the resulting streptonigrin-glycine ethyl ester conjugate.

Saponification of the ethyl ester using a mild base (e.g., lithium hydroxide) to yield the final product, this compound.

Final purification by chromatographic methods.

| Coupling Reagent | Additive | Key Features |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Forms an insoluble urea (B33335) byproduct, facilitating purification in solution-phase synthesis. HOBt minimizes racemization. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Water-soluble carbodiimide (B86325) and urea byproduct, allowing for aqueous workup. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | - | Phosphonium-based reagent, often used for difficult couplings. |

Enantioselective and Stereocontrolled Synthesis Considerations

Streptonigrin possesses a chiral axis between the C and D rings, making enantioselective synthesis a significant challenge. The control of this atropisomerism is a key consideration in the total synthesis of the natural product.

In the context of the Donohoe synthesis, efforts have been made to achieve an enantioselective Suzuki-Miyaura cross-coupling to establish the chiral C-D biaryl axis. The use of various chiral ligands has been investigated, leading to the preparation of enantioenriched synthetic streptonigrin intermediates, with enantiomeric excesses of up to 42% being reported. nih.govnih.gov

More recently, a dynamic thermodynamic resolution strategy has been reported for the stereocontrolled synthesis of streptonigrin. This approach takes advantage of the interconversion of atropisomers under thermodynamic control to selectively crystallize the desired enantiomer, offering a pathway to highly enantioenriched material.

Chemo-Enzymatic Synthesis Methodologies for Analogues

Chemo-enzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of chemical synthesis, represents a promising avenue for the production of complex natural product analogues. While specific examples of chemo-enzymatic approaches applied to the synthesis of streptonigrin analogues are not widely reported in the literature, the principles of this methodology could be highly advantageous.

Enzymes such as lipases are known to catalyze the formation of amide bonds under mild conditions and could potentially be employed for the conjugation of amino acids to the streptonigrin core. For instance, a lipase (B570770) could be used to catalyze the amidation of the 2'-carboxylic acid of streptonigrin with glycine or other amino acids, potentially offering high selectivity and avoiding the need for protecting groups on the amino acid.

Furthermore, enzymes involved in the biosynthesis of streptonigrin could be harnessed. The biosynthetic gene cluster for streptonigrin has been identified, and some of the enzymes involved in the later stages of the pathway could potentially be used to modify synthetic precursors or to introduce functional groups onto the streptonigrin scaffold in a highly regio- and stereoselective manner. This approach, while still largely exploratory for streptonigrin, holds considerable potential for the future development of novel analogues.

Biosynthetic Origins and Bioengineering of Streptonigrin and Its Analogues

Elucidation of the Streptonigrin (B15502) Biosynthetic Gene Cluster in Streptomyces flocculus

The genetic blueprint for streptonigrin biosynthesis is encoded within a large biosynthetic gene cluster (BGC) in Streptomyces flocculus. Through genome scanning of Streptomyces flocculus CGMCC4.1223, a 48-gene cluster, designated as the 'stn' cluster, was identified as being responsible for the production of streptonigrin. nih.gov The boundaries of this BGC were determined through a series of systematic gene inactivation experiments. The involvement of this cluster in streptonigrin biosynthesis was further confirmed by the accumulation of various intermediates and shunt products in mutants where specific genes were disrupted. nih.govresearchgate.net

The 'stn' gene cluster contains all the necessary genetic information for the assembly of the complex four-ring structure of streptonigrin, including genes for the biosynthesis of precursors, assembly of the core scaffold, and a series of intricate tailoring reactions. nih.govnih.gov The identification and characterization of this BGC represent a critical first step in understanding how this potent molecule is naturally produced and provides the foundation for its genetic manipulation.

Identification of Key Enzymatic Steps in Streptonigrin Biosynthesis

The biosynthesis of streptonigrin from primary metabolites involves a complex series of enzymatic transformations. Key among these are a cryptic carboxyl methylation and an unusual oxidative cleavage, which are crucial for the formation of the final complex structure.

Role of Cryptic Carboxyl Methylation (e.g., StnF2)

A pivotal step in the streptonigrin biosynthetic pathway is a cryptic carboxyl methylation of an early intermediate, lavendamycin (B1674582). nih.gov This reaction is catalyzed by the enzyme StnF2, which has been identified and biochemically characterized as a leucine (B10760876) carboxyl methyltransferase. nih.gov The methylation of the carboxyl group of lavendamycin is a critical priming step that facilitates subsequent enzymatic modifications. The enzyme StnQ2 has also been characterized as a bifunctional O-methyltransferase capable of methylating both hydroxyl and carboxyl groups during the biosynthesis of streptonigrin. nih.gov

Mechanisms of Oxidative Cleavage (e.g., StnB1/B2)

Following the carboxyl methylation, a remarkable oxidative cleavage of a nitrogen-carbon bond occurs. This reaction is catalyzed by the StnB1/B2 enzyme system, which is a [2Fe-2S] cluster-containing aromatic ring dioxygenase. nih.gov This enzyme complex specifically targets the N-C8' bond of the indole (B1671886) ring of the methyl-esterified lavendamycin intermediate. nih.gov This regiospecific cleavage is an unusual and critical step in the formation of the pyridine (B92270) ring system of streptonigrin. Inactivation of the stnB1 gene leads to the accumulation of the intermediate lavendamycin, confirming its role in the pathway. nih.gov

Chemo-Genetic and Chemo-Enzymatic Approaches for Streptonigrin Carboxamidoacetic Acid Production

The detailed understanding of the streptonigrin biosynthetic pathway opens up possibilities for the production of novel analogues through chemo-genetic and chemo-enzymatic strategies. These approaches combine chemical synthesis with biological transformations to create molecules that are difficult to produce by either method alone. beilstein-journals.org

The production of this compound can be envisioned through a chemo-enzymatic approach where the core streptonigrin molecule, or a late-stage intermediate, is produced via fermentation and then chemically modified. For instance, the carboxylic acid group of streptonigrin could be activated and then coupled with glycine (B1666218) or a glycine derivative to form the desired carboxamidoacetic acid side chain.

Alternatively, a chemo-genetic approach could involve the engineering of the streptonigrin BGC to incorporate a novel building block. This might entail modifying the substrate specificity of one of the biosynthetic enzymes to accept a precursor already containing the amidoacetic acid moiety or a functional group that can be readily converted to it.

Directed Biosynthesis and Mutasynthesis for Novel Streptonigrin Analogues

Directed biosynthesis and mutasynthesis are powerful techniques to generate novel analogues of natural products. nih.gov These methods rely on the ability of the biosynthetic machinery to accept and process unnatural substrates.

In a directed biosynthesis approach for producing this compound, a synthetic precursor bearing the carboxamidoacetic acid side chain, or a protected version thereof, would be fed to a culture of a Streptomyces flocculus strain. If the enzymes of the streptonigrin pathway exhibit sufficient substrate flexibility, they may incorporate this unnatural precursor into the final molecule.

Mutasynthesis, a more targeted approach, involves the creation of a mutant strain of Streptomyces flocculus that is blocked in the biosynthesis of a specific precursor. nih.govrsc.org This mutant is then fed with synthetic analogues of the blocked precursor. For example, a mutant unable to synthesize the natural D-ring precursor of streptonigrin could be supplied with a synthetic D-ring analogue functionalized with a carboxamidoacetic acid group. The biosynthetic machinery of the mutant would then incorporate this synthetic "mutasynthon" to produce this compound. This technique has the advantage of avoiding competition between the natural and unnatural precursors, often leading to higher yields of the desired novel analogue. nih.gov The success of both directed biosynthesis and mutasynthesis hinges on the substrate promiscuity of the enzymes in the streptonigrin biosynthetic pathway.

Molecular and Cellular Mechanisms of Action of Streptonigrin Carboxamidoacetic Acid

Interactions with Cellular Macromolecules

The primary modes of action for streptonigrin (B15502) involve its direct interaction with DNA and the inhibition of essential enzymes, leading to widespread cellular disruption.

Streptonigrin is recognized for its ability to cause significant DNA damage. nih.gov Research indicates that it does not function as a classic intercalating agent but rather forms stable complexes with DNA. thieme-connect.com This binding is a crucial first step in its cytotoxic mechanism. Following complex formation, streptonigrin engages in a continuous redox cycling process. This process, which is dependent on the presence of transition metals and NADH, generates reactive oxygen species (ROS). thieme-connect.comnih.gov

In vitro experiments have shown that streptonigrin can damage DNA in a manner that is not inhibited by catalase, suggesting that the damage is not mediated by free hydrogen peroxide. nih.gov Instead, it is proposed that the quinone moiety of streptonigrin transfers electrons through an adjacent iron atom to oxygen. nih.gov This leads to the direct reduction of the bound oxygen to a highly reactive ferryl species, which then oxidizes the adjacent DNA molecule without the release of intermediate superoxide (B77818) or hydrogen peroxide. nih.gov This mechanism allows the compound to inflict DNA damage efficiently. The resulting damage includes chromosome and chromatid aberrations, as demonstrated in Chinese Hamster Ovary (CHO) cells, with a persistent clastogenic effect that can last for several cell cycles. thieme-connect.com

Beyond its direct effects on DNA, streptonigrin and its derivatives function as potent inhibitors of several key enzymes, disrupting vital cellular processes from viral replication to protein modification and signaling.

Streptonigrin and its analogues have been identified as inhibitors of reverse transcriptases, enzymes critical for the life cycle of retroviruses like the Human Immunodeficiency Virus (HIV) and Avian Myeloblastosis Virus (AMV). thieme-connect.comnih.govjst.go.jp Reverse transcriptase is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.comnih.gov

Comparative studies have shown that compounds that inhibit HIV reverse transcriptase often inhibit the AMV enzyme as well. nih.gov However, some derivatives exhibit selectivity. Notably, streptonigrin alkyl esters were found to inhibit only HIV reverse transcriptase, suggesting that structural modifications can tune the inhibitory profile. nih.gov The parent compound, streptonigrin, was reported to inhibit both HIV-1 and AMV reverse transcriptase. thieme-connect.com The quinoline (B57606) quinone structure is considered the minimum entity required for this inhibitory activity. jst.go.jp

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Streptonigrin | HIV-1-RT & AMV-RT | Inhibits both enzymes. | thieme-connect.com |

| Streptonigrin Alkyl Esters | HIV-RT | Showed selective inhibition of HIV reverse transcriptase only. | nih.gov |

| General Quinone Antibiotics | HIV-RT & AMV-RT | Generally inhibit both enzymes. | nih.gov |

Streptonigrin is a direct inhibitor of the SUMO-specific protease 1 (SENP1). nih.govias.ac.in SENP1 is an enzyme that removes Small Ubiquitin-like Modifier (SUMO) proteins from target proteins, a process known as deSUMOylation. This process is crucial for regulating the stability and function of many cellular proteins. nih.gov

Nuclear Magnetic Resonance (NMR) studies have revealed that streptonigrin binds to a surface on SENP1 where the SUMO1 protein would normally dock, thereby disrupting the SENP1-SUMO1 interaction. nih.gov The binding involves specific molecular interactions:

The carboxylic acid group of streptonigrin forms an electrostatic interaction with the sidechain of Lysine-500 (Lys500) on SENP1. nih.gov

The bicyclic quinoline ring of streptonigrin engages in a sandwich pi-stacking interaction with the sidechain of Tryptophan-512 (Trp512). nih.gov

The carbonyl group forms a hydrogen bond with the sidechain of Arginine-511 (Arg511). nih.gov

Streptonigrin has been shown to inhibit the nitric oxide (NO)-dependent activation of soluble guanylyl cyclase (sGC), a key enzyme in the NO/cGMP signaling pathway. jst.go.jp While it has no effect on the basal activity of the enzyme, it potently inhibits its activation by NO donors like sodium nitroprusside. jst.go.jp

The inhibition is concentration-dependent, with a reported IC₅₀ value of 4.16 µM for the inhibition of sodium nitroprusside-induced activation in human platelet sGC. jst.go.jp The compound also inhibits the activation of sGC by another NO donor, spermine-NONOate. jst.go.jp However, it does not prevent the stimulation of sGC by protoporphyrin IX, indicating a specific interference with the NO-heme interaction or subsequent conformational changes leading to enzyme activation. jst.go.jp

| Parameter | Finding | Reference |

|---|---|---|

| Effect on Basal sGC Activity | No effect. | jst.go.jp |

| Effect on NO-Donor Activated sGC | Inhibits in a concentration-dependent manner. | jst.go.jp |

| IC₅₀ Value (vs. Sodium Nitroprusside) | 4.16 µM | jst.go.jp |

| Effect on Protoporphyrin IX Activated sGC | No influence. | jst.go.jp |

Inhibition of Key Enzymatic Activities

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes like SENP1 and sGC, streptonigrin significantly modulates multiple intracellular signaling pathways that are fundamental to cell survival, proliferation, and response to stress.

One of the most significant consequences of SENP1 inhibition is the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govias.ac.in SENP1 normally deSUMOylates and stabilizes HIF-1α, a key transcription factor in the cellular response to low oxygen (hypoxia). nih.gov By inhibiting SENP1, streptonigrin treatment leads to a reduction in HIF-1α protein levels, thereby impairing the cell's ability to adapt to hypoxic conditions, a critical pathway for tumor growth. nih.govias.ac.in

Furthermore, recent research has shown that streptonigrin acts as an inhibitor of the β-catenin/T-cell factor (Tcf) signaling pathway. nih.gov It was found to suppress the phosphorylation of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), an upstream component of the pathway. nih.gov This action prevents β-catenin from functioning as a transcription activator. Streptonigrin demonstrated an 86% inhibition of the formation of the β-catenin/Tcf-DNA complex at a concentration of 5 μM. nih.gov

The inhibition of soluble guanylyl cyclase activation directly impacts the nitric oxide (NO) signaling cascade, which relies on the production of cyclic guanosine (B1672433) monophosphate (cGMP) to effect downstream actions like vasorelaxation and inhibition of platelet aggregation. jst.go.jp

Targeting of β-Catenin/Tcf Signaling

Streptonigrin, an aminoquinone antibiotic, has been identified as a negative regulator of the β-catenin/T-cell factor (Tcf) signaling pathway. nih.gov This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is linked to various forms of cancer. nih.gov The inhibitory effect of streptonigrin on β-catenin/Tcf signaling is a key component of its antitumor activity, particularly in cancers where this pathway is overactive. nih.govtandfonline.com

The mechanism of inhibition appears to be two-fold, involving both upstream and direct downstream effects on the pathway's components. tandfonline.com

Suppression of Upstream GSK-3β

One of the proposed mechanisms by which streptonigrin inhibits β-catenin/Tcf signaling is through the suppression of glycogen synthase kinase-3β (GSK-3β) phosphorylation. tandfonline.comnih.gov GSK-3β is a key enzyme in the β-catenin destruction complex. nih.govyoutube.com In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. youtube.com

By affecting the phosphorylation state of GSK-3β, streptonigrin may interfere with the normal function of the destruction complex. tandfonline.com This could lead to a decrease in the nuclear localization of β-catenin, thereby preventing it from acting as a transcriptional co-activator. tandfonline.comnih.gov The inhibition of GSK-3β has been explored as a therapeutic strategy in various diseases, including some cancers and Alzheimer's disease. frontiersin.orgmdpi.com

Direct Blockade of β-Catenin/Tcf-DNA Complex Formation

In addition to its upstream effects, streptonigrin has been shown to directly interfere with the formation of the β-catenin/Tcf-DNA complex. nih.govtandfonline.com This complex is the final step in the canonical Wnt/β-catenin signaling pathway, where the binding of β-catenin to Tcf/LEF transcription factors on DNA initiates the transcription of target genes. nih.gov

Electrophoresis mobility shift assays have demonstrated that streptonigrin can suppress the binding of Tcf complexes to their specific DNA binding sites. nih.gov At a concentration of 5 μM, streptonigrin was found to inhibit the formation of the β-catenin/Tcf-DNA complex by 86%. tandfonline.comnih.gov This direct blockade of the transcriptional machinery provides a significant mechanism for the downregulation of β-catenin/Tcf signaling and the subsequent inhibition of tumor cell growth. nih.govtandfonline.com

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. mdpi.com It consists of four main phases: G1, S (DNA synthesis), G2, and M (mitosis). mdpi.com The progression through these phases is driven by cyclin-dependent kinases (Cdks) and their cyclin partners. mdpi.com

While specific studies on the effect of streptonigrin carboxamidoacetic acid on cell cycle progression are limited, the known actions of the parent compound, streptonigrin, suggest a likely impact. The inhibition of β-catenin/Tcf signaling by streptonigrin is significant in this context, as this pathway is known to regulate the expression of key cell cycle proteins such as cyclin D1. nih.gov By suppressing the transcription of such genes, streptonigrin can halt the cell cycle, preventing cell proliferation.

Furthermore, the DNA-damaging properties of streptonigrin, mediated by the generation of reactive oxygen species, can trigger cell cycle checkpoints. acs.orgacs.org These checkpoints, such as the G1/S and G2/M checkpoints, are cellular surveillance mechanisms that can arrest the cell cycle in response to DNA damage, allowing time for repair or, if the damage is too severe, leading to apoptosis. mdpi.com

Induction of Apoptosis and Programmed Cell Death Pathways

Streptonigrin is a potent inducer of apoptosis, or programmed cell death. acs.orgnih.gov This process is a critical mechanism for eliminating damaged or unwanted cells from an organism. acs.org The apoptotic activity of streptonigrin is closely linked to its ability to cause DNA damage through the generation of free radicals. acs.org

One of the key pathways through which streptonigrin induces apoptosis is dependent on the tumor suppressor protein p53. acs.orgnih.gov In response to cellular stress, such as DNA damage, p53 is activated and can trigger the expression of genes that lead to either cell cycle arrest or apoptosis. acs.org Studies have shown that streptonigrin and its derivatives are more potent in inducing apoptosis in cells with wild-type p53 compared to cells with a mutant, non-functional p53. acs.orgnih.gov This indicates that the p53 pathway is a major contributor to streptonigrin-induced cell death.

The cytotoxicity of streptonigrin is significantly higher in cell lines with functional p53, further supporting the role of p53-dependent apoptosis. acs.org

Oxidative Stress Induction and Reactive Oxygen Species Generation

A primary mechanism of action for streptonigrin is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. biorxiv.orgyoutube.com

Streptonigrin's ability to generate ROS is dependent on the presence of oxygen and metal ions, particularly iron. nih.govnih.gov The quinone moiety of the streptonigrin molecule is believed to transfer electrons to oxygen, a process that is facilitated by the adjacent iron atom. nih.gov This leads to the formation of a ferryl species that can directly oxidize nearby molecules, such as DNA. nih.govnih.gov

Interestingly, it has been proposed that streptonigrin can generate these damaging species without the release of intermediate superoxide or hydrogen peroxide. nih.govnih.gov This direct mechanism allows it to bypass cellular antioxidant defense systems that are designed to scavenge these intermediates, making it a particularly effective cytotoxic agent. nih.govnih.gov The generation of ROS and the resulting oxidative stress are central to streptonigrin's antibacterial and antitumor properties. nih.govnih.gov

Preclinical Biological Activities of Streptonigrin Carboxamidoacetic Acid

In Vitro Efficacy Studies

Antiviral Activities against Specific Viruses

Streptonigrin (B15502) carboxamidoacetic acid has demonstrated notable inhibitory effects against the reverse transcriptases of specific retroviruses. Research indicates that STN-COOH is a potent inhibitor of the reverse transcriptase enzymes of both avian myeloblastosis virus (AMV) and human immunodeficiency virus (HIV). nih.gov

While specific IC50 values for Streptonigrin carboxamidoacetic acid were not detailed in the reviewed literature, a study on its derivatives provides a strong indication of its potency. Amino acid derivatives of STN-COOH exhibited inhibitory activity against AMV reverse transcriptase with 50% inhibitory dose (ID50) values ranging from 2 to 8 µg/mL. nih.gov The study noted that this inhibitory activity was comparable to that of the parent compound, STN-COOH. nih.gov

Table 1: In Vitro Antiviral Activity of this compound Derivatives

| Virus Target Enzyme | Derivative Type | Inhibitory Concentration (ID50) | Reference |

| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Amino Acid Derivatives | 2-8 µg/mL | nih.gov |

Note: The activity of the derivatives was reported to be comparable to this compound (STN-COOH).

Anticancer Activities in Diverse Cancer Cell Lines

The in vitro anticancer potential of this compound has been evaluated, particularly against drug-resistant cancer cells. Notably, doxorubicin-resistant murine lymphoblastoma L5178Y cells have shown collateral sensitivity to STN-COOH. nih.gov This suggests that STN-COOH may have a mechanism of action that circumvents the resistance pathways developed by these cancer cells to conventional chemotherapy.

Despite the observed activity, specific 50% inhibitory concentration (IC50) values for this compound against a diverse range of cancer cell lines were not available in the reviewed scientific literature.

Table 2: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Key Finding | Specific IC50 Value | Reference |

| Doxorubicin-resistant murine lymphoblastoma L5178Y | Collateral sensitivity observed | Not available in reviewed literature | nih.gov |

Antibacterial Spectrum and Potency

Information regarding the specific antibacterial spectrum and potency of this compound, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, was not available in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

Antitumor Efficacy in Murine Models

The antitumor effects of this compound have been investigated in murine models of cancer. In studies involving mice with Friend leukemia virus infection, administration of STN-COOH resulted in a significant inhibition of splenomegaly, a key indicator of disease progression. nih.gov

Furthermore, the compound has demonstrated in vivo efficacy against murine lymphoblastoma L5178Y cells. nih.gov This in vivo activity complements the in vitro findings of collateral sensitivity in doxorubicin-resistant L5178Y cells.

Detailed quantitative data from these in vivo studies, such as tumor growth inhibition percentages or survival rates, were not available in the reviewed literature.

Table 3: In Vivo Antitumor Efficacy of this compound

| Animal Model | Cancer Model | Key Finding | Quantitative Data | Reference |

| Murine | Friend leukemia virus infection | Significant inhibition of splenomegaly | Not available in reviewed literature | nih.gov |

| Murine | Murine lymphoblastoma L5178Y cells | Demonstrated antitumor efficacy | Not available in reviewed literature | nih.gov |

Antiviral Efficacy in Animal Models

Specific studies detailing the in vivo antiviral efficacy of this compound in animal models were not identified in the reviewed literature.

Analytical Methodologies for Streptonigrin Carboxamidoacetic Acid Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural confirmation of streptonigrin (B15502) carboxamidoacetic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for streptonigrin carboxamidoacetic acid is not widely published, the analysis would be based on the well-documented spectra of its parent compound, streptonigrin. nih.gov For streptonigrin, ¹H-NMR spectra reveal characteristic signals for the aromatic protons on its complex ring system, as well as singlets for its methyl and methoxy (B1213986) groups. nih.gov For the carboxamidoacetic acid derivative, additional signals corresponding to the protons of the carboxamidoacetic acid moiety would be expected. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to assign all proton and carbon signals unambiguously, confirming the attachment and structure of the carboxamidoacetic acid side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. For instance, the parent compound streptonigrin exhibits a pseudo-molecular ion peak [M+Na]⁺ in positive-mode ESI-MS. nih.gov Fragmentation analysis (MS/MS) would further corroborate the structure by showing characteristic losses of fragments, such as the carboxylic acid group from the carboxamidoacetic acid side chain.

Table 1: Representative Spectroscopic Data for the Streptonigrin Core Structure This table is based on data for the parent compound, streptonigrin, and serves as a reference for the expected spectroscopic features of its derivatives.

| Technique | Observed Feature | Significance |

|---|---|---|

| ¹H-NMR | Singlets in the upfield region (δ 2.3-4.0 ppm) | Corresponds to methyl and methoxy group protons. nih.gov |

| ¹H-NMR | Doublets in the downfield aromatic region (δ 6.6-9.1 ppm) | Characteristic of the protons on the pyridine (B92270) and quinoline (B57606) ring systems. nih.gov |

| ¹³C-NMR | Distinct signals for methyl, methoxy, and aromatic carbons. | Confirms the carbon framework of the molecule. nih.gov |

| ESI-MS | Pseudo-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) | Determines the molecular weight of the compound. nih.gov |

Chromatographic Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, related impurities, and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the purification and purity analysis of streptonigrin derivatives. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any starting materials or byproducts. nih.gov The purity of a sample of this compound would be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector at a suitable wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the analysis of this compound. LC-MS allows for the simultaneous separation and mass identification of components in a mixture. This is particularly useful for identifying and characterizing impurities and degradation products, even at very low levels. nih.gov The high sensitivity and selectivity of LC-MS/MS, where specific parent-to-fragment ion transitions are monitored, make it an ideal technique for complex analyses. nih.gov

Quantitative Analysis in Biological Matrices for Research Applications

For research applications that involve studying the behavior of this compound in biological systems, sensitive and accurate quantitative methods are required.

While specific methods for this compound are not detailed in the available literature, the approaches used for the parent compound and other small molecules are applicable. Historically, microbiological assays were developed for the quantification of streptonigrin in body fluids and tissues, utilizing strains of bacteria like Bacillus subtilis that are sensitive to the antibiotic. nih.gov

Modern quantitative analysis, however, would almost certainly rely on LC-MS/MS. This technique offers superior specificity and sensitivity compared to microbiological assays. A typical LC-MS/MS-based bioanalytical method would involve the extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or solid-phase extraction. An internal standard, a molecule with similar chemical properties, would be added at the beginning of the sample preparation to account for any variability in the extraction process and instrument response. The sample would then be analyzed by LC-MS/MS, and the concentration of this compound would be determined by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations of the compound. nih.gov

Crystallographic Studies for Structural Confirmation and Interaction Analysis

For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous confirmation of its chemical structure, including the stereochemistry of any chiral centers. Furthermore, crystallographic studies can be extended to understand how the molecule interacts with its biological targets. By co-crystallizing this compound with a target protein, researchers can gain detailed insights into the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological activity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, or selective analogs. researchgate.net Although specific crystallographic data for this compound is not publicly available, the techniques used for its parent compound and other derivatives would be directly applicable. nih.govacs.org

Future Research Trajectories and Broader Academic Implications

Design and Synthesis of Next-Generation Streptonigrin (B15502) Carboxamidoacetic Acid Analogues

The quest for Streptonigrin analogues with improved efficacy and reduced toxicity is a significant driver of current research. nih.govresearchgate.net The core structure of Streptonigrin, characterized by a substituted quinoline-5,8-dione system, presents a formidable synthetic challenge and a rich scaffold for chemical modification. researchgate.netresearchgate.net

Future synthetic strategies are anticipated to focus on several key areas:

Modification of the C-2 Carboxylic Acid: The carboxylic acid group at the C-2 position of the pyridine (B92270) ring is a prime site for derivatization to produce amides and esters. nih.gov The synthesis of "Streptonigrin carboxamidoacetic acid" would fall under this category, involving the coupling of glycine (B1666218) or other amino acids to the Streptonigrin core. This approach aims to modulate the compound's solubility, cell permeability, and pharmacokinetic properties. nih.gov

Alterations to the Quinoline-5,8-dione Core: The quinoline-5,8-dione moiety is crucial for the biological activity of Streptonigrin. acs.org Researchers are exploring the synthesis of analogues where this core is replaced by other heterocyclic systems, such as isoquinoline, to investigate the impact on activity and selectivity. nih.gov

Substitution Pattern Modification: The aromatic rings of Streptonigrin offer multiple sites for substitution. Future work will likely involve the introduction of various functional groups to probe structure-activity relationships (SAR) and optimize the molecule's interaction with its biological targets. nih.gov Total synthesis routes, such as those employing ring-closing metathesis, provide the flexibility to create a diverse range of analogues with modifications at late stages of the synthesis. researchgate.netnih.govacs.orgnih.gov

| Analogue Type | Synthetic Strategy | Potential Advantage | Reference |

| Carboxamide Derivatives | Coupling of amino acids to the C-2 carboxylic acid | Improved solubility and pharmacokinetics | nih.gov |

| Isoquinoline Analogues | Replacement of the quinoline-5,8-dione core | Altered biological activity and target specificity | nih.gov |

| Substituted Aromatics | Introduction of functional groups on the aromatic rings | Enhanced potency and reduced toxicity | nih.gov |

| Late-Stage Diversification | Total synthesis with late-stage functionalization | Access to a wide range of novel analogues | researchgate.netacs.org |

Identification of Novel Molecular Targets and Therapeutic Pathways

While Streptonigrin is known to interact with DNA and topoisomerase II, leading to DNA damage and cell death, recent studies have unveiled novel molecular targets and therapeutic pathways. cancer.gov

Key areas of ongoing and future investigation include:

Peptidyl Arginine Deiminase 4 (PAD4): Streptonigrin has been identified as a potent and selective inhibitor of PAD4, an enzyme implicated in various inflammatory diseases and cancers. guidetomalariapharmacology.org Future research will likely focus on elucidating the precise mechanism of PAD4 inhibition by Streptonigrin analogues and exploring their therapeutic potential in this context.

Wnt/β-catenin Signaling Pathway: Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. nih.gov It appears to act by interfering with the formation of the β-catenin/Tcf-DNA complex. researchgate.net Further studies are needed to pinpoint the direct molecular interactions and to design analogues with enhanced activity against this pathway.

Inhibition of Soluble Guanylyl Cyclase: Streptonigrin and its derivatives have been shown to inhibit the nitric oxide-dependent activation of soluble guanylyl cyclase, suggesting a role in modulating cellular signaling pathways. wikipedia.org

| Molecular Target | Therapeutic Implication | Mechanism of Action | Reference |

| DNA and Topoisomerase II | Anticancer | DNA cleavage and inhibition of replication | cancer.gov |

| Peptidyl Arginine Deiminase 4 (PAD4) | Anti-inflammatory, Anticancer | Enzyme inhibition | guidetomalariapharmacology.org |

| Wnt/β-catenin Pathway | Anticancer | Inhibition of β-catenin/Tcf-DNA complex formation | nih.govresearchgate.net |

| Soluble Guanylyl Cyclase | Modulation of cell signaling | Inhibition of nitric oxide-dependent activation | wikipedia.org |

Development of Advanced In Vitro and In Vivo Research Models

To better understand the therapeutic potential and toxicological profile of this compound and its analogues, the development of more sophisticated research models is crucial.

In Vitro Models: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment to assess the efficacy and toxicity of these compounds compared to traditional two-dimensional (2D) cell cultures. nih.gov High-throughput screening assays are also being developed to rapidly evaluate large libraries of Streptonigrin analogues.

In Vivo Models: The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer a more accurate prediction of clinical response. Furthermore, genetically engineered mouse models (GEMMs) that recapitulate specific aspects of human diseases will be invaluable for studying the in vivo effects of Streptonigrin derivatives. nih.gov

Exploration of this compound in Combination with Other Investigational Agents

The potential of Streptonigrin analogues as part of combination therapies is a promising area of future research. By targeting multiple pathways simultaneously, combination therapies can enhance efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity. researchgate.net

Future studies will likely investigate the synergistic effects of Streptonigrin derivatives with:

Conventional Chemotherapeutics: Combining Streptonigrin analogues with standard-of-care chemotherapy drugs could lead to improved outcomes in various cancers.

Targeted Therapies: Combining these compounds with drugs that target specific molecular alterations in cancer cells, such as kinase inhibitors, could result in enhanced anti-tumor activity.

Immunotherapies: Exploring the combination of Streptonigrin analogues with immune checkpoint inhibitors could unleash a more potent anti-tumor immune response.

Contributions to Basic Science in Natural Product Drug Discovery and Chemical Biology

The study of Streptonigrin and its derivatives continues to make significant contributions to the broader fields of natural product drug discovery and chemical biology.

Elucidation of Biosynthetic Pathways: Research into the biosynthesis of Streptonigrin in Streptomyces species provides valuable insights into the enzymatic machinery responsible for constructing complex natural products. nih.gov This knowledge can be harnessed for the engineered biosynthesis of novel analogues.

Development of New Synthetic Methodologies: The intricate chemical architecture of Streptonigrin has spurred the development of innovative synthetic strategies, such as novel cross-coupling reactions and ring-closing metathesis approaches, which have broader applications in organic synthesis. acs.org

Probing Biological Pathways: Streptonigrin and its analogues serve as powerful chemical probes to dissect complex biological pathways. nih.gov Their ability to selectively interact with specific molecular targets allows researchers to elucidate the roles of these targets in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.